1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride
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Overview
Description
1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. The presence of the difluoromethyl group imparts distinct characteristics, making it valuable in pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium azide or electrophilic reagents like bromine.
Major Products Formed:
Oxidation: Formation of difluoromethyl-imidazole derivatives.
Reduction: Formation of reduced imidazole compounds.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-1H-imidazol-2-aminehydrochloride
- 1-(Difluoromethyl)-1H-pyrazole
- 1-(Difluoromethyl)-1H-triazole
Uniqueness: 1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of lipophilicity and hydrogen bonding ability, making it suitable for various applications .
Properties
Molecular Formula |
C4H6ClF2N3 |
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Molecular Weight |
169.56 g/mol |
IUPAC Name |
1-(difluoromethyl)imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5F2N3.ClH/c5-3(6)9-2-1-8-4(9)7;/h1-3H,(H2,7,8);1H |
InChI Key |
TVFFBNCNFOOPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)C(F)F.Cl |
Origin of Product |
United States |
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